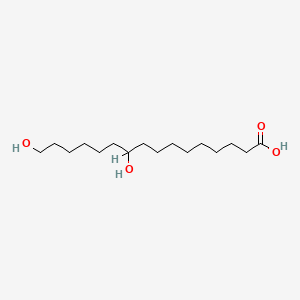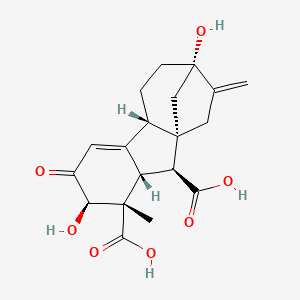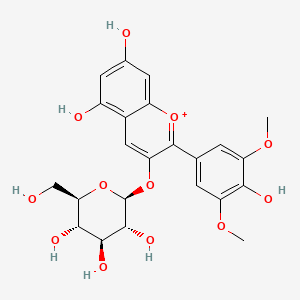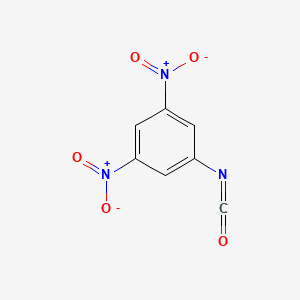
3,5-二硝基苯基异氰酸酯
描述
Synthesis Analysis
The synthesis of dinitrophenyl derivatives often involves the nitration of phenyl compounds followed by the introduction of isocyanate groups. For instance, the synthesis of dinitrophenyl derivatives can include steps such as fluorine/amine exchange, nitration, and subsequent reactions to introduce the isocyanate group (Klapötke, Stierstorfer, & Preimesser, 2015).
Molecular Structure Analysis
Molecular structure analyses of dinitrophenyl compounds reveal significant insights into their configuration and electronic properties. For example, studies on dinitro and quinodimethane derivatives of terthiophene, a related compound, have utilized techniques like X-ray crystallography to elucidate their molecular structures, demonstrating how nitro groups contribute to the quinoid structure and affect the overall molecular configuration (Pappenfus et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of dinitrophenyl isocyanates can be complex, involving various mechanisms and pathways. For instance, the electrochemical reduction of phenyl thiocyanates, which shares structural similarities with dinitrophenyl isocyanates, reveals different mechanisms based on the substituents on the aryl ring, indicating how modifications to the dinitrophenyl core can influence chemical reactivity (Houmam, Hamed, & Still, 2003).
Physical Properties Analysis
The physical properties of dinitrophenyl isocyanates, such as solubility, melting temperature, and absorption spectra, can vary significantly based on their molecular structure and substituents. For example, the crystal structures and physicochemical properties of isomers of 3,5-dinitro-(4-acetylphenyl)aminobenzoyl (p-bromophenyl)amide, a related compound, show how structural differences influence physical properties like solubility and melting temperature (Korobko et al., 2002).
Chemical Properties Analysis
The chemical properties of 3,5-dinitrophenyl isocyanate, such as its reactivity with nucleophiles, electrophilicity, and participation in cycloaddition reactions, are critical for its applications in organic synthesis. Although specific studies on 3,5-dinitrophenyl isocyanate are scarce, research on similar compounds provides valuable insights. For example, the synthesis and properties of various isocyanate derivatives highlight the versatility and reactivity of isocyanate groups in forming urea, thiourea, and polyimine derivatives, which can be useful for understanding the chemical behavior of 3,5-dinitrophenyl isocyanate (Ziessel, Bonardi, Retailleau, & Ulrich, 2006).
科学研究应用
醇类和胺类衍生化试剂
3,5-二硝基苯基异氰酸酯用作醇类和胺类的衍生化试剂 {svg_1}. 这允许通过使用手性柱和紫外检测的高效液相色谱 (HPLC) 来确定对映异构体组成 {svg_2}.
绝对立体化学的测定
该化合物在测定绝对立体化学中起着至关重要的作用 {svg_3}. 这在有机化学领域尤为重要,因为原子的空间排列会显著影响化合物的性质和反应 {svg_4}.
液相色谱中的手性识别
3,5-二硝基苯基异氰酸酯用于液相色谱中的手性识别 {svg_5}. 当手性化合物用它进行衍生化时,它们保留其原始手性 {svg_6}. 因此,对映异构体的分离需要手性柱 {svg_7}.
固相衍生化试剂
该化合物用于制备含有 3,5-二硝基苯基部分的固相衍生化试剂,用于胺的衍生化 {svg_8}. 这些试剂可用于 Pirkle 型识别胺和相关亲核试剂的立体化学组成 {svg_9}.
生命科学领域的研发
属性
IUPAC Name |
1-isocyanato-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O5/c11-4-8-5-1-6(9(12)13)3-7(2-5)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRXQSCMBDGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208511 | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59776-60-2 | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059776602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dinitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3,5-dinitrophenyl isocyanate used in the analysis of monoacylglycerols and phenylpropanolamine?
A1: 3,5-Dinitrophenyl isocyanate reacts with alcohols and amines to form stable urethane derivatives. These derivatives often exhibit improved chromatographic properties, such as increased detectability and better resolution of enantiomers on chiral stationary phases. [, ]
Q2: How does the derivatization with 3,5-dinitrophenyl isocyanate facilitate enantiomeric separation in HPLC?
A2: The derivatization introduces a bulky and aromatic 3,5-dinitrophenyl group to the target molecule. This modification enhances the interaction of the derivative with the chiral stationary phase, leading to better chiral recognition and separation of enantiomers. For instance, in the analysis of phenylpropanolamine, the derivatized enantiomers achieve baseline resolution on an (R)-(1-naphthyl)ethyl isocyanate-based chiral stationary phase. [] Similarly, this derivatization enables the separation of monoacylglycerol enantiomers on a chiral column with N-(R)-1-(α-naphthyl)ethylarninocarbonyl-(S)-valine as the chiral selector. []
Q3: Are there alternative derivatizing agents for chiral HPLC analysis of similar compounds?
A3: Yes, several other chiral derivatizing agents are available, each with its own advantages and limitations. The choice depends on factors like the target analyte, the chiral stationary phase, and the desired sensitivity and selectivity. Examples include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



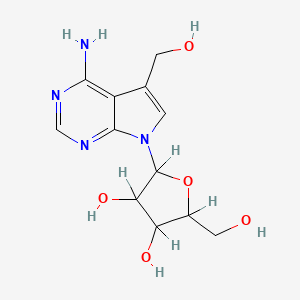
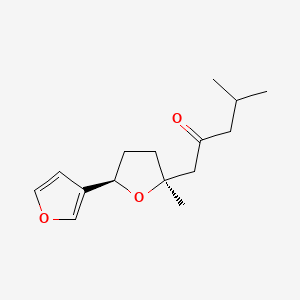
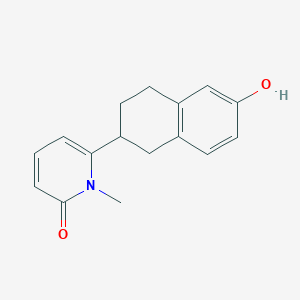
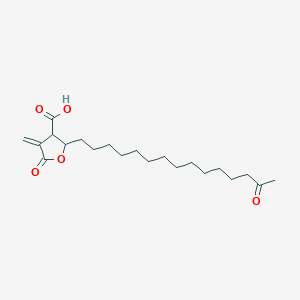
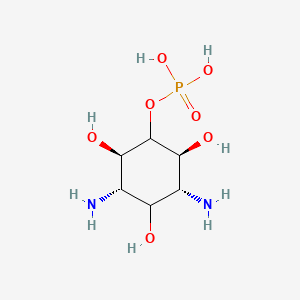
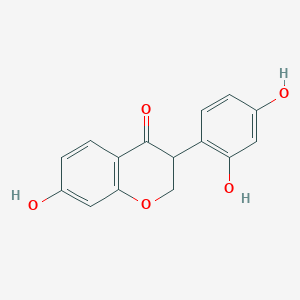
![2-Butanoyl-4-[(8-butanoyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B1199422.png)
